Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions using ethyl alcohol and carboxylic acid derivatives.
Attachment of the Oxolan-2-ylcarbonylamino Group: This step involves the reaction of the thiophene derivative with oxolan-2-ylcarbonyl chloride in the presence of a base such as triethylamine.
Addition of the 4-Methylphenyl Group: The final step involves the coupling of the 4-methylphenyl group to the thiophene ring through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Material Science: In organic semiconductors, it contributes to charge transport and light absorption properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-methylphenyl)-2-aminothiophene-3-carboxylate: Lacks the oxolan-2-ylcarbonyl group.
Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)furan-3-carboxylate: Contains a furan ring instead of a thiophene ring.
Uniqueness
Ethyl 4-(4-methylphenyl)-2-(oxolan-2-ylcarbonylamino)thiophene-3-carboxylate is unique due to the presence of both the oxolan-2-ylcarbonylamino group and the thiophene ring, which confer distinct chemical and physical properties. This combination enhances its versatility in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C19H21NO4S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H21NO4S/c1-3-23-19(22)16-14(13-8-6-12(2)7-9-13)11-25-18(16)20-17(21)15-5-4-10-24-15/h6-9,11,15H,3-5,10H2,1-2H3,(H,20,21) |
InChI Key |
SLYNZJVHBWCBMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3CCCO3 |
Origin of Product |
United States |
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